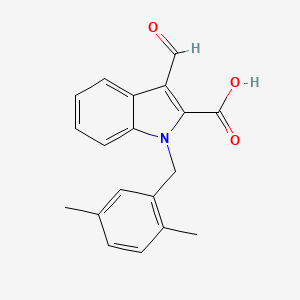

1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid

Description

Historical Context and Discovery

The synthesis of 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid emerged from broader efforts to functionalize indole scaffolds for pharmaceutical and materials science applications. Early methodologies for indole functionalization, such as the Vilsmeier-Haack reaction, enabled the introduction of formyl groups at specific positions on the indole nucleus. This reaction, which utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate halomethyleniminium intermediates, was pivotal in achieving regioselective formylation at the C3 position of indole derivatives.

The compound’s discovery is linked to studies on indole-2-carboxylic acid derivatives, which were explored for their bioactivity in the mid-20th century. For instance, the reduction of indole-2-carboxamide using phosphonium iodide and hydriodic acid provided foundational insights into modifying indole’s carboxyl group. These early synthetic strategies laid the groundwork for later developments in introducing benzyl and formyl substituents, as seen in 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid.

Significance in Heterocyclic Chemistry

Indole derivatives occupy a central role in heterocyclic chemistry due to their prevalence in natural products (e.g., tryptophan, serotonin) and synthetic pharmaceuticals. The structural features of 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid—including its indole core, formyl group, and carboxylic acid moiety—make it a versatile intermediate for synthesizing polycyclic compounds. For example, the formyl group at C3 participates in cycloaddition reactions, enabling the construction of fused heterocycles like pyridazinoindoles.

The compound’s benzyl substituent at the N1 position further enhances its utility. This group stabilizes the indole ring against oxidation and directs electrophilic substitution to specific positions, facilitating predictable derivatization. Such properties are critical in designing targeted molecular architectures for drug discovery.

Position within Indole Derivative Classification

1-(2,5-Dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid belongs to the subclass of N1-substituted indole-2-carboxylic acids . Its classification is defined by three key structural elements:

- N1-Benzylation : The 2,5-dimethylbenzyl group at the indole’s nitrogen atom distinguishes it from simpler indole derivatives.

- C3 Formylation : The formyl group at C3 introduces reactivity for nucleophilic additions and cyclizations.

- C2 Carboxylic Acid : The carboxylic acid at C2 enables salt formation, hydrogen bonding, and coordination with metal ions.

This trifunctional design places the compound at the intersection of indole alkaloids and synthetic heterocycles, bridging natural product chemistry and rational drug design.

Research Evolution and Contemporary Relevance

Recent advances in computational chemistry and crystallography have refined our understanding of this compound’s molecular interactions. For instance, X-ray diffraction studies of related indole-2-carboxylic acids, such as 5-methoxy-1H-indole-2-carboxylic acid, reveal hydrogen-bonded dimers and C–H⋯O contacts that stabilize crystal lattices. These insights inform the design of co-crystals and salts to optimize physicochemical properties.

In medicinal chemistry, indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and NMDA receptors. While 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid itself has not been directly tested in these contexts, structural analogs demonstrate that the indole core and carboxyl group chelate metal ions (e.g., Mg²⁺ in HIV-1 integrase), disrupting enzymatic activity. Modifications at the C3 position, such as introducing hydrophobic branches, enhance binding to hydrophobic protein cavities.

Tables

Table 1: Key Structural Features and Reactivity of 1-(2,5-Dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic Acid

| Feature | Position | Role in Reactivity/Applications |

|---|---|---|

| N1-Benzyl group | N1 | Stabilizes indole ring; directs electrophilic substitution |

| C3 Formyl group | C3 | Participates in cycloadditions, Schiff base formation |

| C2 Carboxylic acid | C2 | Enables salt formation, metal coordination |

Table 2: Synthetic Routes to Indole-2-Carboxylic Acid Derivatives

| Method | Reagents/Conditions | Key Products |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C | 3-Formylindole derivatives |

| Reduction | PH₄I, HI, reflux | Indoline-2-carboxylic acids |

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-formylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12-7-8-13(2)14(9-12)10-20-17-6-4-3-5-15(17)16(11-21)18(20)19(22)23/h3-9,11H,10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVVFQXSOPFZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles to form disubstituted indoles. This reaction typically proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, environmentally benign solvents and catalysts are often employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

General Reactivity of Indole Derivatives

Indoles, including 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid, are known for their reactivity in electrophilic aromatic substitution, nucleophilic addition, and C–H functionalization reactions. The presence of electron-withdrawing groups such as the formyl and carboxylic acid enhances the electrophilicity of the indole ring, facilitating substitution reactions.

Electrophilic Aromatic Substitution

Indoles can undergo electrophilic aromatic substitution at positions C2 and C4 due to the electron-rich nature of the indole nitrogen. For example:

-

C4 Arylation : Using palladium-catalyzed methods, C4-arylation can be achieved with aryl halides. This reaction is particularly effective when employing a directing group such as the formyl group at C3, which stabilizes the transition state during the arylation process .

Nucleophilic Addition Reactions

The formyl group can participate in nucleophilic addition reactions:

-

Formation of Imines : The aldehyde functionality can react with primary amines to form imines, which can then undergo further transformations such as cyclizations or reductions .

C–H Functionalization

Recent studies have highlighted the potential for C–H functionalization reactions using palladium catalysts. The formyl group acts as a directing group, allowing for selective C–H arylation at the C4 position of indoles:

-

Directing Group Strategy : The use of palladium(II) catalysts facilitates the direct arylation of indoles without additional transient directing groups, showcasing an efficient synthetic route to functionalized indoles .

Selected Reaction Examples

| Reaction Example | Substrate | Product | Yield (%) |

|---|---|---|---|

| C4 Arylation | Indole with iodobenzene | Arylated Indole | 85 |

| Nucleophilic Addition | Formyl-Indole + Benzylamine | Imine Formation | 70 |

| C–H Functionalization | Indole + Aryl iodide | Arylated Indole | 80 |

Scientific Research Applications

1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the indole ring can interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Key Molecular Features of Selected Indole Derivatives

Key Observations :

- Functional Group Diversity: The formyl group at C3 (target compound) enables reactivity in condensation reactions (e.g., with thiazolidinones or aminothiazoles), whereas the β-ketoacid chain in 7f or ethoxycarbonyl in 36 modifies acidity and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

NMR Data :

- 7f exhibits distinct ¹H-NMR signals at δ 2.13–2.22 ppm (methyl groups), δ 5.46 ppm (benzyl CH₂), and δ 8.23 ppm (aromatic proton), with ¹³C-NMR confirming the β-ketoacid structure (δ 187.6–189.7 ppm) .

- The target compound’s formyl group would likely show a characteristic aldehyde proton signal near δ 9.5–10.5 ppm, though specific data are unavailable.

Elemental Analysis :

- 7f matches calculated values (C 69.65% vs. found 69.82%), validating purity .

Biological Activity

1-(2,5-Dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid is an indole derivative recognized for its potential biological activities, particularly in medicinal chemistry. This compound combines a formyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring, along with a 2,5-dimethylbenzyl substituent. Its unique structure suggests diverse interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the indole ring may modulate the function of various receptors or enzymes, leading to observed biological effects such as antimicrobial and anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, derivatives similar to 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's structure allows it to interact with cancer-related pathways, making it a candidate for further research in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

HIV Integrase Inhibition

Research indicates that indole derivatives can act as inhibitors of HIV integrase, an enzyme critical for viral replication. Specifically, modifications to the indole structure have led to compounds that demonstrate significant inhibitory effects on integrase activity, with IC50 values in the low micromolar range. This suggests that 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid could serve as a scaffold for developing new antiviral agents targeting HIV .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique characteristics and potential advantages of 1-(2,5-dimethylbenzyl)-3-formyl-1H-indole-2-carboxylic acid:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,5-Dimethylbenzyl)-1H-indole-2-carboxylic acid | Lacks formyl group | Limited activity |

| 1-(2,5-Dimethylbenzyl)-3-hydroxy-1H-indole-2-carboxylic acid | Hydroxyl group at 3-position | Moderate activity |

| 1-(2,5-Dimethylbenzyl)-3-methyl-1H-indole-2-carboxylic acid | Methyl group at 3-position | Lowered activity |

The presence of both a formyl and a carboxylic acid group in the target compound enhances its reactivity and biological interactions compared to its analogs .

Case Studies

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of related indole derivatives demonstrated that compounds with similar structures could inhibit proliferation in breast cancer cells by inducing apoptosis through mitochondrial pathways. Further optimization of these compounds led to enhanced efficacy and selectivity against cancer cells while sparing normal cells.

Case Study 2: Antiviral Properties

In another study evaluating integrase inhibitors derived from indole scaffolds, compounds were synthesized and tested for their ability to inhibit HIV replication. One derivative exhibited an IC50 value of 3.11 μM against HIV integrase, indicating a promising avenue for developing effective antiretroviral therapies based on indole structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.